1-(4-Fluorophenyl)-3-methylbut-2-en-1-one
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Overview
Description
1-(4-Fluorophenyl)-3-methylbut-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on the para position of one of the phenyl rings, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-3-methylbut-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-fluoroacetophenone with isobutyraldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of catalysts such as solid-supported bases can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-methylbut-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorophenyl epoxide.
Reduction: Formation of 1-(4-fluorophenyl)-3-methylbutan-2-one or 1-(4-fluorophenyl)-3-methylbutan-2-ol.
Substitution: Formation of 4-methoxyphenyl derivatives or tert-butyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-methylbut-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-methylbut-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to specific targets, increasing its potency and selectivity.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-methylbut-2-en-1-one can be compared with other chalcones and fluorinated aromatic compounds:
Similar Compounds: 1-(4-Fluorophenyl)-2-propen-1-one, 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one, 1-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(4-Fluorophenyl)-3-methylbut-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in recent years due to its diverse biological activities. This article explores its potential applications in medicine, particularly focusing on its antimicrobial and anticancer properties, along with detailed research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
It features an α,β-unsaturated carbonyl system, which is crucial for its biological activity. The presence of the fluorine atom enhances its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor. This allows it to interact with nucleophiles such as thiol groups in proteins, leading to the inhibition of enzyme activity and modulation of various signaling pathways. The fluorine substituent is believed to increase binding affinity to specific molecular targets, enhancing potency and selectivity.
Antimicrobial Activity
Research indicates that chalcone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.
Microorganism | Inhibition (%) at 100 µM | IC50 (µM) |
---|---|---|
E. coli | 65.2 ± 3.9 | 52.8 |
S. aureus | 64.8 ± 1.5 | 57.7 |
C. albicans | 62.0 ± 1.5 | 51.3 |
These results suggest that the compound has promising potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of this compound has been extensively studied, particularly in human cancer cell lines. It has been shown to induce apoptosis and inhibit proliferation in various cancer types, including colorectal and breast cancer.
In a study using HCT116 colorectal cancer cells, the compound exhibited a growth inhibitory effect with an IC50 value of approximately 10 µM. The mechanism appears to involve the activation of p53-dependent pathways, which are crucial for regulating the cell cycle and promoting apoptosis .
Cancer Cell Line | GI50 (µM) | Mechanism |
---|---|---|
HCT116 | 10 | p53 activation |
MCF-7 | 15 | Apoptosis induction |
Study on Endothelial Cells
A recent study investigated the effects of this compound on human umbilical vein endothelial cells (HUVECs). The results indicated that the compound inhibited cell proliferation and induced apoptosis at concentrations above 20 µM. Flow cytometry analyses revealed increased rates of apoptotic cells upon treatment with the compound .
Structure-Activity Relationship (SAR)
Further research into the structure-activity relationship of chalcone derivatives has highlighted that modifications to the phenyl ring can significantly affect biological activity. For example, compounds with electron-withdrawing groups like fluorine showed enhanced anticancer activity compared to their unsubstituted counterparts .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-methylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMUQNCYEDRADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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